molecular formula C8H12S3 B085930 5-Tert-butyl-4-methyldithiole-3-thione CAS No. 13120-76-8

5-Tert-butyl-4-methyldithiole-3-thione

Cat. No. B085930
CAS RN: 13120-76-8
M. Wt: 204.4 g/mol
InChI Key: LHPLBUMEHBVPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-4-methyldithiole-3-thione (also known as sulforaphane) is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has been extensively studied for its potential health benefits, including its anticancer properties. In

Mechanism Of Action

Sulforaphane works by activating a transcription factor called Nrf2, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the activity of enzymes involved in carcinogenesis and promotes the elimination of carcinogens from the body.

Biochemical And Physiological Effects

Sulforaphane has been shown to increase the levels of glutathione, a powerful antioxidant, in the body. It also activates enzymes involved in detoxification, such as phase II enzymes, which help eliminate carcinogens from the body. In addition, it has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using sulforaphane in lab experiments is that it is a natural compound found in food, which makes it safe for human consumption. It is also relatively easy to synthesize from glucoraphanin. However, one limitation is that it may be difficult to control the dose and bioavailability of sulforaphane in lab experiments, as it is rapidly metabolized in the body.

Future Directions

There are several future directions for research on sulforaphane. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, more research is needed to understand the optimal dose and bioavailability of sulforaphane for different health conditions.

Synthesis Methods

5-Tert-butyl-4-methyldithiole-3-thione can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through the action of myrosinase, an enzyme that is released when the vegetables are chewed or chopped. The myrosinase converts glucoraphanin into sulforaphane, which is then absorbed by the body.

Scientific Research Applications

Sulforaphane has been extensively studied for its potential health benefits, including its anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast, prostate, colon, and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent chronic diseases such as heart disease, diabetes, and Alzheimer's disease.

properties

CAS RN

13120-76-8

Product Name

5-Tert-butyl-4-methyldithiole-3-thione

Molecular Formula

C8H12S3

Molecular Weight

204.4 g/mol

IUPAC Name

5-tert-butyl-4-methyldithiole-3-thione

InChI

InChI=1S/C8H12S3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3

InChI Key

LHPLBUMEHBVPAN-UHFFFAOYSA-N

SMILES

CC1=C(SSC1=S)C(C)(C)C

Canonical SMILES

CC1=C(SSC1=S)C(C)(C)C

Origin of Product

United States

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